molecular formula C15H7NO3S B11508787 anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione

anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione

Cat. No.: B11508787
M. Wt: 281.29 g/mol
InChI Key: AXFOCXXBAVLOJN-UHFFFAOYSA-N
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Description

Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione is a heterocyclic compound that features a unique structure combining an anthraquinone core with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione typically involves the cyclization of anthraquinone derivatives with thioamide or thioester precursors. One common method includes the reaction of 1,4-dihydroxyanthraquinone with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxyanthraquinone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione stands out due to its unique combination of an anthraquinone core and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-κB pathway with high selectivity makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C15H7NO3S

Molecular Weight

281.29 g/mol

IUPAC Name

naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione

InChI

InChI=1S/C15H7NO3S/c17-12-7-3-1-2-4-8(7)13(18)11-9(12)5-6-10-14(11)20-16-15(10)19/h1-6H,(H,16,19)

InChI Key

AXFOCXXBAVLOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)NS4

Origin of Product

United States

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